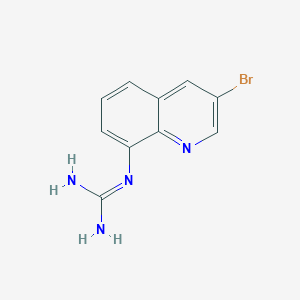
1-(3-Bromo-8-quinolyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-8-quinolyl)guanidine is a compound that features a guanidine group attached to a quinoline ring system, which is further substituted with a bromine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-8-quinolyl)guanidine typically involves the reaction of 3-bromoquinoline with guanidine derivatives. One common method is the nucleophilic substitution reaction where 3-bromoquinoline reacts with guanidine under basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-8-quinolyl)guanidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like DMF or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-8-quinolyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound can be used in the design and synthesis of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-8-quinolyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-8-quinolyl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-8-quinolyl)guanidine: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodo-8-quinolyl)guanidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(3-Bromo-8-quinolyl)guanidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, electronic properties, and biological activity. The bromine atom can participate in halogen bonding and can be selectively substituted in further synthetic transformations, providing a versatile platform for the development of new compounds with desired properties.
Eigenschaften
Molekularformel |
C10H9BrN4 |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
2-(3-bromoquinolin-8-yl)guanidine |
InChI |
InChI=1S/C10H9BrN4/c11-7-4-6-2-1-3-8(15-10(12)13)9(6)14-5-7/h1-5H,(H4,12,13,15) |
InChI-Schlüssel |
LRBYGKFSIONXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)N=C(N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


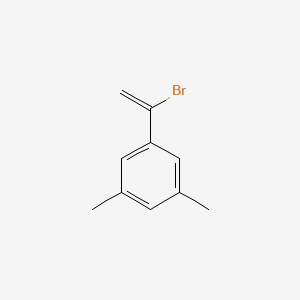
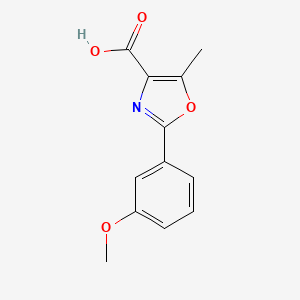
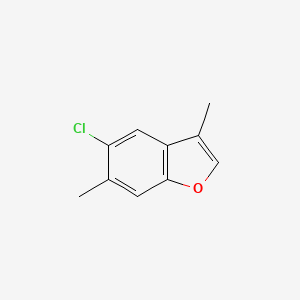
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)

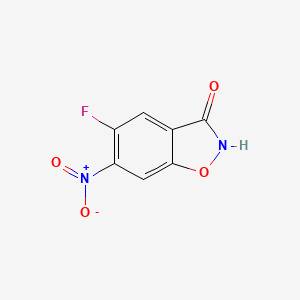
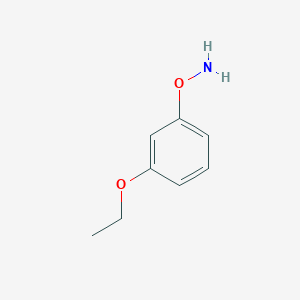
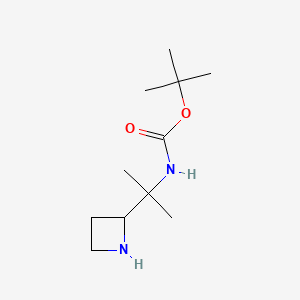
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
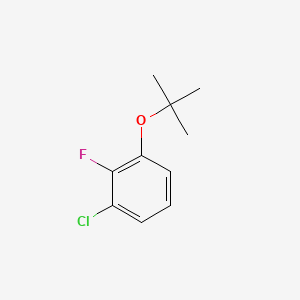
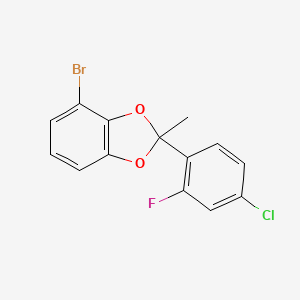

![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
